Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate
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Overview
Description
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is a chemical compound with the molecular formula C11H7BrFNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-8-fluoro-quinoline-3-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of 6-bromoquinoline with fluorinating agents under controlled conditions to introduce the fluorine atom at the 8-position. The carboxylate group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions to modify its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme interactions and as a probe in fluorescence microscopy.
Mechanism of Action
The mechanism of action of methyl 6-bromo-8-fluoro-quinoline-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The exact molecular targets and pathways involved can vary, but typically include interactions with cellular proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-8-fluoro-quinoline-3-carboxylate
- Methyl 6-bromo-8-chloro-quinoline-3-carboxylate
- Methyl 6-bromo-8-methyl-quinoline-3-carboxylate
Uniqueness
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and electronic properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
methyl 6-bromo-8-fluoroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZCBYABJIIIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2N=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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